molecular formula C17H22F2N2OS B12238954 4-{1-[(2,4-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

4-{1-[(2,4-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B12238954
M. Wt: 340.4 g/mol
InChI Key: RCZHHDIFNUDFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[(2,4-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that features a piperidine ring, a thiomorpholine ring, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2,4-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps, starting with the preparation of the piperidine and thiomorpholine rings. One common approach is to use piperidine-4-carboxylic acid and 2,4-difluorobenzyl chloride as starting materials. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the piperidine ring. The thiomorpholine ring is then introduced through a series of reactions involving thiol and amine groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2,4-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{1-[(2,4-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{1-[(2,4-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[(3,4-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
  • 4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

Uniqueness

4-{1-[(2,4-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is unique due to the specific positioning of the difluorophenyl group, which can influence its reactivity and interaction with biological targets. This positioning can lead to differences in biological activity and chemical properties compared to similar compounds .

Properties

Molecular Formula

C17H22F2N2OS

Molecular Weight

340.4 g/mol

IUPAC Name

[1-[(2,4-difluorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C17H22F2N2OS/c18-15-4-3-13(16(19)10-15)11-20-5-1-2-14(12-20)17(22)21-6-8-23-9-7-21/h3-4,10,14H,1-2,5-9,11-12H2

InChI Key

RCZHHDIFNUDFQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)F)F)C(=O)N3CCSCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.